

An In-depth Technical Guide on the Putative Compound: Methylthiomethyl-cresol-C4-COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methylthiomcresol-C4-COOH

Cat. No.: B12369413

[Get Quote](#)

Disclaimer: Extensive searches of chemical literature and databases did not yield a specific, characterized compound named "Methylthiomethyl-cresol-C4-COOH." This name is likely a non-standard nomenclature or refers to a novel, unpublished molecule. This guide, therefore, provides an in-depth analysis of the constituent chemical moieties and presents a plausible, hypothetical structure for the purpose of fulfilling the user's request for a technical whitepaper. The presented data and protocols are based on general organic chemistry principles and data for structurally related compounds.

Proposed Chemical Structure and Nomenclature

The name "Methylthiomethyl-cresol-C4-COOH" can be broken down into three key components: a cresol (methylphenol) backbone, a methylthiomethyl ($-\text{CH}_2\text{SCH}_3$) group, and a four-carbon carboxylic acid moiety ($-\text{C}_4\text{-COOH}$, butanoic acid).

A plausible interpretation of this nomenclature is a cresol molecule where the phenolic hydroxyl group is modified, and the other substituents are attached to the aromatic ring. For the purpose of this guide, we will consider a hypothetical molecule: 4-(3-((methylthiomethyl)oxy)-4-methylphenyl)butanoic acid.

Hypothetical Structure:

Systematic IUPAC Name: 4-(3-((methylthiomethyl)oxy)-4-methylphenyl)butanoic acid

This structure features a meta-cresol core, where the hydroxyl group is protected as a methylthiomethyl (MTM) ether. A butanoic acid chain is attached at the para-position relative to the methyl group.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the hypothetical "Methylthiomethyl-cresol-C4-COOH." These values are estimations based on its constituent functional groups and should be confirmed experimentally.

Property	Predicted Value
Molecular Formula	C ₁₄ H ₂₀ O ₃ S
Molecular Weight	268.37 g/mol
Appearance	Likely a colorless to pale yellow oil or low-melting solid
Boiling Point	> 250 °C (decomposes)
Melting Point	50-70 °C
Solubility	Soluble in organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water
pKa (Carboxylic Acid)	~4.5 - 5.0
LogP	~3.5 - 4.5

Experimental Protocols

The synthesis of the proposed structure would be a multi-step process. The following are generalized protocols for key transformations.

A. Synthesis of the Methylthiomethyl (MTM) Ether of m-Cresol

This procedure outlines the protection of the phenolic hydroxyl group of m-cresol as an MTM ether.

- Materials: m-cresol, Dimethyl sulfoxide (DMSO), Acetic anhydride, Sodium bicarbonate.
- Protocol:
 - To a solution of m-cresol (1.0 eq) in a 1:1 mixture of DMSO and acetic anhydride, stir at room temperature.
 - The reaction is typically complete within 2-4 hours, monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether or ethyl acetate.
 - The organic layer is washed with saturated sodium bicarbonate solution, followed by brine.
 - The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the MTM-protected m-cresol.

B. Friedel-Crafts Acylation to Introduce the Butanoyl Chain

This step introduces a four-carbon chain to the aromatic ring.

- Materials: MTM-protected m-cresol, Succinic anhydride, Aluminum chloride (AlCl_3), Dichloromethane (DCM).
- Protocol:
 - To a cooled (0 °C) suspension of anhydrous AlCl_3 (2.5 eq) in dry DCM, add succinic anhydride (1.2 eq) portion-wise.
 - Stir the mixture for 15 minutes, then add a solution of MTM-protected m-cresol (1.0 eq) in DCM dropwise.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours.
 - The reaction is quenched by pouring it slowly onto crushed ice with concentrated HCl.
 - The organic layer is separated, and the aqueous layer is extracted with DCM.

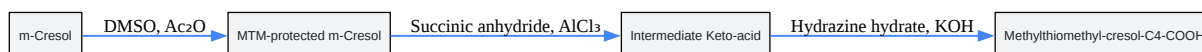
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the keto-acid.

C. Reduction of the Ketone (Clemmensen or Wolff-Kishner Reduction)

This step reduces the ketone to an alkyl chain.

- Protocol (Wolff-Kishner):
 - The keto-acid (1.0 eq) is dissolved in diethylene glycol.
 - Hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq) are added.
 - The mixture is heated to reflux (around 180-200 °C) for 4-6 hours, with a condenser to allow water to be removed.
 - After cooling, the reaction mixture is diluted with water and acidified with HCl.
 - The product is extracted with ethyl acetate, washed with brine, dried, and concentrated to yield the final product.

Diagram of Synthetic Workflow:



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for the hypothetical Methylthiomethyl-cresol-C4-COOH.

Potential Biological Activity and Signaling Pathways (Speculative)

Given the structural motifs, "Methylthiomethyl-cresol-C4-COOH" could be investigated for several biological activities. Cresol derivatives are known for their antimicrobial and anti-inflammatory properties. The butyric acid moiety is a short-chain fatty acid and a histone

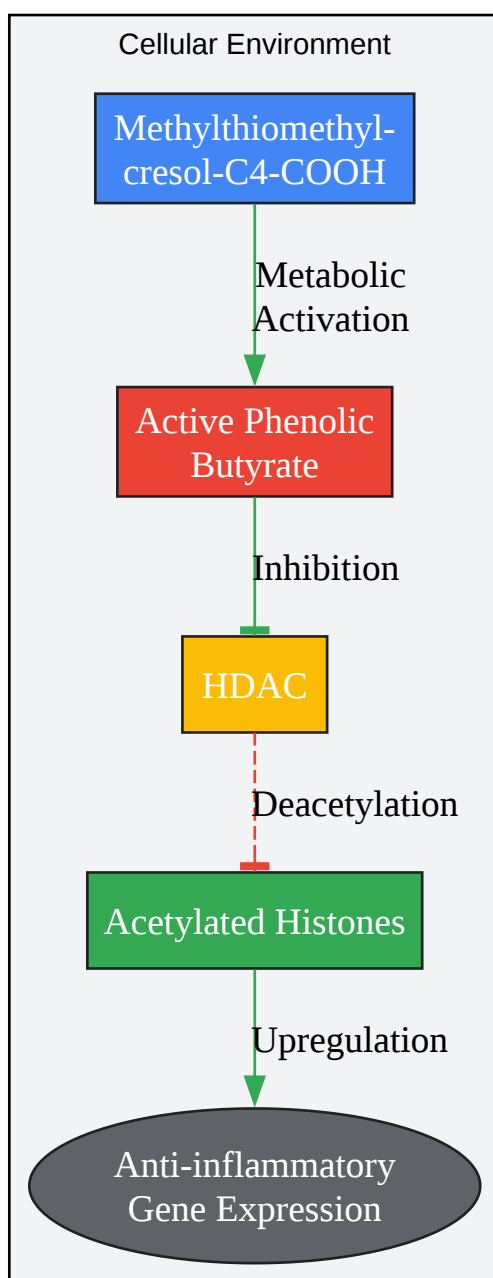
deacetylase (HDAC) inhibitor, which can modulate gene expression. The methylthiomethyl group can influence lipophilicity and metabolic stability.

Hypothesized Mechanism of Action:

It is plausible that this compound could act as a pro-drug. In a cellular environment, the MTM ether could be cleaved, releasing the active phenolic compound. The free carboxylic acid could then inhibit HDACs, leading to changes in gene transcription.

Hypothetical Signaling Pathway:

The following diagram illustrates a speculative signaling pathway where the compound, upon activation, inhibits HDAC, leading to the expression of anti-inflammatory genes.



[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway for the anti-inflammatory action.

This technical guide provides a comprehensive overview based on a plausible interpretation of the requested compound's name. All data, especially quantitative and biological information, should be considered theoretical and require experimental validation.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Putative Compound: Methylthiomethyl-cresol-C4-COOH]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12369413#methylthiomcresol-c4-cooh-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com